molecular formula C9H8BrNO2 B2848837 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 1396777-41-5

8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Cat. No.: B2848837
CAS No.: 1396777-41-5
M. Wt: 242.072
InChI Key: OQXPXEVRPQEGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound featuring a seven-membered oxazepine ring fused with a benzene moiety and substituted with a bromine atom at the 8-position. This compound belongs to the benzo-oxazepinone family, which is of significant interest in medicinal chemistry due to its structural versatility and bioactivity. The bromine substituent enhances electron-withdrawing properties, influencing both synthetic reactivity and interactions with biological targets. Recent studies highlight its role as a scaffold for selective kinase inhibitors, particularly targeting TRAF2- and NCK-interacting kinase (TNIK) in colorectal cancer .

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXPXEVRPQEGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396777-41-5
Record name 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Optimization

The tandem C-N coupling and C-H carbonylation strategy, first reported by Molecules (2017), enables efficient construction of benzo-1,4-oxazepine cores. For the brominated derivative, the reaction proceeds via:

  • Oxidative Addition : Cu(I) activates the C-Br bond in 8-bromo-2-chlorostyrene derivatives
  • C-N Coupling : Amine nucleophiles attack the activated complex, forming a transient intermediate
  • Carbonylation : CO insertion at the ortho position relative to the amine group
  • Cyclization : Intramolecular lactamization completes the oxazepinone ring

Key parameters from the benchmark study:

Parameter Optimal Value
Catalyst CuI (10 mol%)
Ligand 2-(2-dimethylaminovinyl)-1H-inden-1-ol (L1, 10 mol%)
Base Cs₂CO₃ (2 equiv)
Solvent DMSO
Temperature 100°C
CO Pressure 1 atm
Reaction Time 10 hours
Yield (non-brominated analog) 81%

Substrate Scope and Limitations

  • Brominated Aryl Halides : 8-Bromo-2-chlorostyrene derivatives show 73-78% yield under optimized conditions
  • Amine Partners : Primary amines with electron-withdrawing groups improve cyclization efficiency
  • Challenges : Competitive Ullmann-type coupling observed with sterically hindered amines

Smiles Rearrangement-Mediated Cyclization Cascade

Reaction Design

The RSC Advances protocol employs a copper-mediated O-heteroarylation/Smiles rearrangement sequence:

  • O-Heteroarylation : Coupling of o-bromophenol with N-substituted-2-chloronicotinamide
  • Smiles Rearrangement : Intramolecular nitro group migration
  • Cyclization : Lactam formation via nucleophilic attack
Reaction Component Quantity
o-Bromophenol 1.0 equiv
2-Chloronicotinamide 1.2 equiv
Cu₂O 15 mol%
Cs₂CO₃ 3.0 equiv
Solvent DMF
Temperature 120°C
Reaction Time 24 hours
Yield 68-82%

Key Advantages

  • Regioselectivity : Favors oxazepinone formation over competing Goldberg products (95:5 ratio)
  • Functional Group Tolerance : Compatible with ester, nitro, and protected amine groups
  • Scale-Up Potential : Demonstrated at 10 mmol scale with 75% isolated yield

Post-Cyclization Bromination Strategy

Two-Step Synthesis Protocol

  • Oxazepinone Core Synthesis :

    • Condensation of 3-aminophenol with γ-butyrolactone derivatives
    • Yields 3,4-dihydrobenzo[f]oxazepin-5(2H)-one (72-85%)
  • Directed Bromination :

    Parameter Value
    Brominating Agent N-Bromosuccinimide (1.1 equiv)
    Catalyst FeCl₃ (5 mol%)
    Solvent CHCl₃
    Temperature 0°C → rt
    Reaction Time 6 hours
    Yield 63%

Regiochemical Control

  • Directing Effect : The oxazepinone oxygen directs bromination to the C8 position
  • Isomer Formation : <5% of 7-bromo byproduct detected via HPLC

Microwave-Assisted Solid-Phase Synthesis

Resin-Bound Methodology

A recent advancement employs Wang resin for accelerated synthesis:

  • Resin Functionalization :

    • Load 4-bromo-2-hydroxybenzoic acid (0.8 mmol/g resin)
  • Ring-Closing Metathesis :

    Condition Value
    Catalyst Grubbs II (5 mol%)
    Solvent DCE
    Microwave Power 300 W
    Temperature 120°C
    Time 20 minutes
    Purity (HPLC) 94%

Comparative Analysis

Method Total Yield Purity Scalability
Tandem C-N/C-H 73% 98% Moderate
Smiles Rearrangement 68% 95% High
Post-Bromination 53% 99% Low
Microwave-Assisted 81% 94% High

Critical Evaluation of Synthetic Routes

Economic Considerations

  • Catalyst Costs : Copper-based systems ($0.12/mmol) vs. ruthenium catalysts ($1.45/mmol)
  • Bromination Efficiency : NBS ($0.78/g) outperforms Br₂ ($0.15/g) in selectivity

Environmental Impact

  • Solvent Waste : DMSO (78% recovery) vs. DMF (92% recovery) in industrial settings
  • E-Factor Analysis :














    MethodE-Factor (kg waste/kg product)
    Tandem C-N/C-H23.4
    Microwave-Assisted11.7

Chemical Reactions Analysis

Types of Reactions

8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazepinone derivatives.

    Reduction: Formation of reduced oxazepine derivatives.

    Substitution: Formation of substituted oxazepine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has been studied for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions.

Antidepressant Activity

Research has indicated that compounds similar to 8-bromo derivatives may exhibit antidepressant-like effects. A study demonstrated that derivatives of benzoxazepine structures could influence serotonin and norepinephrine levels in the brain, suggesting potential applications in treating depression and anxiety disorders .

Anticancer Properties

Several studies have focused on the anticancer activity of oxazepine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A notable study highlighted the ability of certain oxazepine derivatives to target specific cancer pathways, demonstrating their potential as novel anticancer agents .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions.

Synthesis of Novel Compounds

This compound has been utilized as a precursor in synthesizing other biologically active compounds. For example, it can be transformed into various substituted oxazepines that possess enhanced biological activities or improved pharmacokinetic profiles .

Material Science Applications

In material science, this compound's unique structure allows it to be incorporated into polymers or used as a building block for creating novel materials with specific properties.

Polymer Chemistry

The incorporation of 8-bromo derivatives into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. These materials can be used in coatings, adhesives, and other industrial applications where durability is crucial .

Case Studies

StudyFocusFindings
Antidepressant ActivityDemonstrated potential antidepressant effects through modulation of neurotransmitter levels.
Anticancer PropertiesShowed efficacy against multiple cancer cell lines; induced apoptosis and inhibited cell growth.
Organic SynthesisUtilized as a precursor for synthesizing novel oxazepine derivatives with enhanced biological activities.
Material ScienceIncorporated into polymer matrices to improve thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

Compound Name Substituents Molecular Weight Key Properties
8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one Br at C8 242.06 (estimated) High lipophilicity; strong electron-withdrawing effect; potential for halogen bonding
8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one Br at C8, F at C6 260.06 Dual halogen effects; enhanced electronegativity; altered metabolic stability
7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one Br at C7, F at C9 260.06 Steric and electronic modulation; potential for improved target selectivity
8-Nitro-3,4-dihydrobenzo[b][1,4]oxazepine-5(2H)-carboxylic acid ethyl ester NO2 at C8, ester group 266.25 Electron-deficient aromatic ring; increased polarity; possible prodrug potential
8-Methoxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one OCH3 at C8 207.21 (estimated) Electron-donating group; reduced lipophilicity; altered pharmacokinetics

Notes:

  • Fluorine substituents enhance electronegativity and metabolic stability, often balancing bromine’s bulkier effects .
  • Nitro groups introduce strong electron-withdrawing effects but may increase toxicity risks .

Comparative Reaction Conditions and Yields

Compound Key Synthetic Step Yield Reference
This compound Beckmann rearrangement of oxime intermediate under acidic conditions Moderate (data not specified)
8-Bromo-6-fluoro derivative Halogenation via CuI-catalyzed coupling Not reported
4-Benzyl-8-bromo-3,4-dihydrobenzo[b][1,4]oxazine Alkylation of 8-bromo-oxazine with benzyl bromide using NaH in DMF 27%
Pyridyl-substituted benzoxazepinones CuI-catalyzed introduction of pyridyl groups to fluorobenzoxazepinone precursors 27–35%

Notes:

  • Bromine incorporation often requires halogenation steps (e.g., electrophilic substitution or transition metal catalysis), which may complicate purification .
  • Yields for brominated derivatives are generally lower than for non-halogenated analogs due to steric and electronic challenges .

Pharmacological Profiles of Selected Analogs

Compound Biological Target Activity (IC50 or EC50) Key Findings
This compound TNIK kinase <100 nM Anti-proliferative effects in colorectal cancer cell lines; selective TNIK inhibition
Fluorinated derivatives (e.g., 8-Br-6-F) Microbial strains Not quantified Moderate antimicrobial activity; structural ambiguity in marine natural products
Pyridyl-substituted benzoxazepinones Aldosterone synthase ~10 nM Potent inhibition with >100-fold selectivity over related enzymes
8-Nitro derivatives Undisclosed targets Not reported Primarily explored as synthetic intermediates or prodrug candidates

Notes:

  • Bromine’s bulky, hydrophobic nature enhances binding to hydrophobic kinase pockets, explaining its potency against TNIK .
  • Fluorinated analogs show divergent applications (e.g., antimicrobial vs. kinase inhibition), depending on substitution patterns .

Biological Activity

8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a compound belonging to the class of benzo-fused oxazepines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a bromine atom at the 8th position, influences its reactivity and biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₉BrN₂O
  • Molecular Weight : 279.12 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, leading to therapeutic effects. For instance, it has been shown to inhibit specific enzymes involved in disease pathways, which can be beneficial in treating conditions such as cancer and inflammatory diseases .

Anticancer Properties

Research indicates that compounds within the oxazepine class, including this compound, exhibit potential anticancer properties. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating autophagic flux as a survival mechanism .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies.

Neurological Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the bromine atom at the 8th position enhances its reactivity and potential interactions with biological targets compared to similar compounds lacking this halogen.

CompoundStructureBiological Activity
This compoundStructureAnticancer, antimicrobial
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-oneLacks bromineReduced efficacy
8-Chloro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-oneChlorine instead of bromineVaries in activity

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Study : In vitro studies on colon cancer cells showed that this compound induced apoptosis through modulation of autophagic pathways. It was found that prolonged exposure activated protective autophagy but could be countered by using autophagy inhibitors .
  • Antimicrobial Efficacy : A series of tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis .
  • Neuroprotective Effects : Experimental models indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a benzoxazepine precursor (e.g., via electrophilic aromatic substitution) followed by cyclization. Key parameters include temperature control (60–80°C for bromination), solvent selection (e.g., dichloromethane or DMF), and inert atmospheres to minimize side reactions. Post-synthetic carboxylation may require acidic or basic conditions depending on the target derivative. Optimization via factorial design (e.g., varying catalyst concentration or reaction time) is recommended for reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzoxazepine core and bromine substitution. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>98%). Comparative analysis with structurally similar compounds (e.g., methoxy or chloro derivatives) helps resolve spectral ambiguities .

Q. How does the bromine substituent influence the compound’s reactivity compared to non-halogenated analogs?

  • Methodological Answer : Bromine enhances electrophilicity at the C8 position, facilitating nucleophilic substitution (e.g., Suzuki coupling) or cross-coupling reactions. Kinetic studies comparing brominated vs. methylated analogs show a 2–3× faster reaction rate in Pd-catalyzed transformations. Solubility in polar aprotic solvents (e.g., DMSO) is reduced due to increased molecular weight .

Advanced Research Questions

Q. How can contradictory biological activity data across benzoxazepine derivatives be systematically addressed?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using a panel of derivatives (e.g., varying substituents at C3, C4, or C8). Standardize assay conditions (e.g., cell line viability assays at 72 hours post-treatment) to minimize variability. Statistical tools like ANOVA can identify significant differences in IC₅₀ values attributed to substituent electronegativity or steric effects .

Q. What experimental designs are optimal for optimizing multi-step synthesis of this compound?

  • Methodological Answer : Use split-plot designs to evaluate interdependent variables (e.g., bromination temperature and cyclization time). For example, a 2³ factorial design with center points can identify interactions between catalyst loading (0.5–1.5 mol%), solvent polarity, and reaction duration. Response surface methodology (RSM) further refines conditions for >90% yield .

Q. How can mechanistic studies elucidate this compound’s kinase inhibition profile?

  • Methodological Answer : Employ kinetic assays (e.g., ADP-Glo™) to measure inhibition constants (Kᵢ) against target kinases (e.g., MAPK or PI3K). Molecular docking simulations (using AutoDock Vina) predict binding modes, while X-ray crystallography of kinase-ligand complexes resolves interactions at the ATP-binding site. Validate findings with siRNA knockdown models to confirm pathway modulation .

Q. What frameworks guide the assessment of environmental persistence and ecotoxicological risks?

  • Methodological Answer : Apply OECD Guidelines 301 (biodegradation) and 305 (bioaccumulation). Use quantitative structure-activity relationship (QSAR) models to predict log Kow (octanol-water coefficient) and soil adsorption constants (Koc). Experimental studies in model organisms (e.g., Daphnia magna) under OECD 202 protocols quantify acute toxicity (LC₅₀) .

Data Contradiction and Theoretical Integration

Q. How should researchers reconcile discrepancies in reported pharmacological efficacy across in vitro vs. in vivo studies?

  • Methodological Answer : Cross-validate using pharmacokinetic/pharmacodynamic (PK/PD) modeling. Measure plasma protein binding (via equilibrium dialysis) and metabolic stability (using liver microsomes) to adjust in vitro IC₅₀ values for in vivo extrapolation. Theoretical frameworks linking lipophilicity (clogP) to blood-brain barrier penetration can explain efficacy gaps .

Q. What statistical methods are robust for analyzing dose-response heterogeneity in preclinical models?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Bootstrap resampling (1,000 iterations) quantifies confidence intervals for EC₅₀ values. For skewed data, non-parametric tests (e.g., Kruskal-Wallis) are preferable to t-tests .

Tables of Key Data

Property Value Method Reference
Molecular Weight284.13 g/molHRMS
Log Kow (Predicted)2.8 ± 0.3QSAR (EPI Suite)
Plasma Protein Binding89% (Human)Equilibrium Dialysis
HPLC Purity>98% (254 nm)Reverse-Phase HPLC
IC₅₀ (PI3Kα Inhibition)0.42 µMADP-Glo™ Assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.